2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide
CAS No.: 1706012-20-5
Cat. No.: VC6693943
Molecular Formula: C22H21ClN2O3
Molecular Weight: 396.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706012-20-5 |
---|---|
Molecular Formula | C22H21ClN2O3 |
Molecular Weight | 396.87 |
IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Standard InChI | InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26) |
Standard InChI Key | ZWOONXYLKPTABF-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure is defined by three key components:
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Propanamide backbone: A central propane chain with an amide group at position 2.
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4-Chlorophenoxy substituent: A chlorine-substituted phenoxy group at the second carbon.
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N-(3-(Pyridin-2-yloxy)benzyl) group: A benzyl group attached to the amide nitrogen, further functionalized with a pyridinyloxy moiety at the meta position .
The spatial arrangement of these groups creates a planar aromatic system with potential for π-π stacking interactions, while the chlorophenoxy and pyridinyloxy groups introduce electronegative and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1706012-20-5 |
Molecular Formula | |
Molecular Weight | 396.9 g/mol |
Density | Not Available |
Melting/Boiling Points | Not Available |
Stereochemical Considerations
Synthesis and Manufacturing
Analytical Characterization
Critical techniques for verification include:
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Nuclear Magnetic Resonance (NMR): To confirm the integration of aromatic protons and amide linkage.
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High-Resolution Mass Spectrometry (HRMS): For validating the molecular formula .
Research Gaps and Future Directions
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Pharmacological profiling: In vitro screening against kinase or receptor targets.
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Environmental fate studies: Degradation pathways and ecotoxicology.
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Process optimization: Scalable synthesis routes for industrial applications.
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